Field: Organic Chemistry
Application: “Methyl 3-amino-3-(4-nitrophenyl)propanoate” is a chemical compound used in the synthesis of various organic compounds.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Results: The outcomes of the synthesis would depend on the specific reactions being carried out.
Field: Chemical Ecology
Method: The study involved the synthesis of various phenylpropanoids and testing their antifeedant properties.
Results: The study led to the discovery of numerous new, potent, phenylpropanoid antifeedants for the pine weevil.
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 224.21 g/mol. It is characterized by the presence of a methyl ester, an amino group, and a nitrophenyl group, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is identified by its CAS number 273920-24-4 and is often utilized in research due to its structural features that can influence biological activity and chemical reactivity .
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives that may possess distinct biological or chemical properties .
Research indicates that methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits significant biological activity, particularly in pharmacological contexts. The presence of the amino group suggests potential interactions with biological targets such as enzymes and receptors. Preliminary studies may indicate:
The exact mechanisms of action are still under investigation, necessitating further studies to elucidate its full biological profile .
Several synthetic routes have been developed for methyl 3-amino-3-(4-nitrophenyl)propanoate. Common methods include:
These methods allow for flexibility in synthesizing various derivatives tailored for specific applications .
Methyl 3-amino-3-(4-nitrophenyl)propanoate has several notable applications:
Interaction studies involving methyl 3-amino-3-(4-nitrophenyl)propanoate focus on its binding affinity with various biological targets. Initial findings suggest:
These studies are crucial for determining the therapeutic potential and safety profile of the compound .
Methyl 3-amino-3-(4-nitrophenyl)propanoate shares structural similarities with several other compounds, which allows for comparative analysis regarding their chemical behavior and biological activity. Similar compounds include:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(R)-3-Amino-3-(3-nitrophenyl)propionic acid | 787544-61-0 | 0.90 |
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid | 734529-57-8 | 0.90 |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate | 207591-86-4 | 0.80 |
Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate | 7408281 | 0.80 |
The uniqueness of methyl 3-amino-3-(4-nitrophenyl)propanoate lies in its specific arrangement of functional groups, which can significantly influence its reactivity and biological interactions compared to these similar compounds .